1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine
Overview
Description
1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine is a chemical compound with the molecular formula C13H18BrNO . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 284.19 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 331.5±0.0 °C at 760 mmHg, and a flash point of 163.3±22.3 °C . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Antimicrobial Applications
A study by Cvetković et al. (2019) synthesized derivatives of 3-methylpyrrolidine and investigated their antimicrobial activity. One of the synthesized compounds, 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, demonstrated significant in vitro inhibitory activities against a broad spectrum of fungi, suggesting its potential as a novel fungicide. The study utilized density functional theory (DFT) calculations to explore the structure-activity relationship of the molecules, highlighting the chemical activity and potential mechanism of action through molecular electrostatic potential (MEP) map analysis Cvetković et al., 2019.
Enzyme Inhibition
Research on bromophenol derivatives, including those from marine sources, has shown that these compounds possess potent radical scavenging activity. For instance, novel nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated significant antioxidant properties, with potential implications for food and pharmaceutical applications as natural antioxidants Li et al., 2012.
Synthetic Chemistry and Molecular Modeling
In the realm of synthetic chemistry, the study by Zhu et al. (2003) focused on the [4 + 2] annulation reaction involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, yielding highly functionalized tetrahydropyridines. This research underscores the versatility of pyrrolidine derivatives in facilitating complex synthetic routes, leading to compounds with potential biological activity Zhu et al., 2003.
properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-3-methylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-11-6-7-15(10-11)8-9-16-13-4-2-12(14)3-5-13/h2-5,11H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTYTAAAWKRHNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CCOC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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